

Spectroscopic Analysis of 2-Bromo-4'-fluoroacetophenone: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-4'-fluoroacetophenone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-4'-fluoroacetophenone**, a valuable building block in medicinal chemistry and material science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Bromo-4'-fluoroacetophenone**.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.43	S	2Н	-CH₂Br
7.18	t, J=8.5 Hz	2Н	Ar-H (ortho to F)
8.03	dd, J=8.5, 5.5 Hz	2Н	Ar-H (meta to F)

Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS)



Table 2: 13C NMR Data

Chemical Shift (δ) ppm	Assignment
30.8	-CH₂Br
116.2 (d, J=22 Hz)	Ar-C (ortho to F)
131.5 (d, J=9 Hz)	Ar-C (meta to F)
132.9	Ar-C (ipso to C=O)
166.0 (d, J=256 Hz)	Ar-C (ipso to F)
190.2	C=O

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H Stretch
1685	Strong	C=O Stretch (Aryl Ketone)
1595	Strong	C=C Aromatic Ring Stretch
1230	Strong	C-F Stretch
1160	Strong	C-C Stretch
840	Strong	C-H Bending (para- disubstituted)
690	Medium	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
216/218	40/40	[M] ⁺ (Molecular ion peak with bromine isotopes)
123	100	[FC ₆ H ₄ CO] ⁺ (Base peak)
95	55	[C ₆ H ₄ F] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of **2-Bromo-4'-fluoroacetophenone** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube.[1] [2][3] A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[2][4] The solution must be homogeneous and free of any solid particles to ensure high-quality spectra.[3]
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).
- Data Acquisition: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to maximize its homogeneity, which sharpens the spectral lines.[1] A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.



 Data Processing: The acquired FID is subjected to a Fourier transform to convert the timedomain signal into a frequency-domain spectrum. The spectrum is then phased, baselinecorrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample like 2-Bromo-4'-fluoroacetophenone, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5][6] Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]
- Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is
 passed through the sample. The instrument records the frequencies at which the sample
 absorbs the radiation, corresponding to the vibrational frequencies of the chemical bonds.
- Data Processing: The resulting interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.[5][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10]
 The sample is vaporized in a high vacuum environment.[9]
- Ionization: The vaporized molecules are bombarded with a high-energy beam of electrons (Electron Ionization EI).[10][11] This process removes an electron from the molecule,

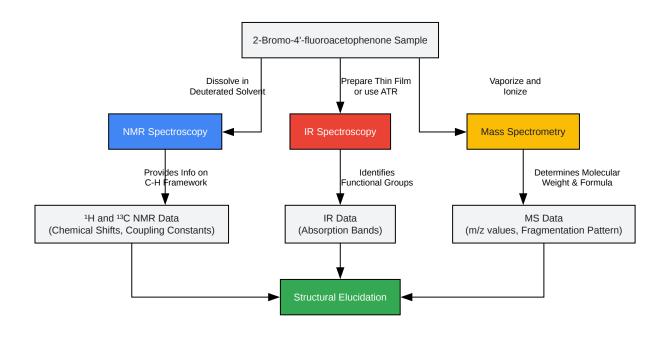


forming a positively charged molecular ion ([M]⁺) and causing it to fragment into smaller, charged species.[9][11]

- Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a
 magnetic field.[9][11] The degree of deflection is dependent on the mass-to-charge ratio
 (m/z) of each ion.[9]
- Detection: A detector records the abundance of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[11] The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Bromo-4'-fluoroacetophenone**.



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Caption: Logical workflow for spectroscopic analysis.

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